molecular formula C13H13FN2O3S2 B6583574 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide CAS No. 1251595-63-7

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No. B6583574
CAS RN: 1251595-63-7
M. Wt: 328.4 g/mol
InChI Key: ITJIHBOUSQHRNT-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide (3-FMS) is an organic compound that belongs to the class of sulfamoyl-containing compounds. It is a synthetic molecule with a molecular formula of C14H13FN2O4S. 3-FMS is a white solid that is soluble in a variety of solvents and is used in a variety of scientific and medical research applications.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has been widely studied for its potential applications in a variety of scientific and medical research areas. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been studied as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and is a target for the development of anti-cancer agents. Additionally, this compound has been studied as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and is a target for the development of new drugs.

Mechanism of Action

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has been shown to inhibit the enzyme DHFR, which is involved in the metabolism of folate. This inhibition leads to a decrease in the production of the active form of folate, 5-methyltetrahydrofolate, which is necessary for the synthesis of thymidylate, an essential component of DNA synthesis. This inhibition of DHFR leads to a decrease in the production of thymidylate, which in turn leads to an inhibition of DNA synthesis and cell proliferation.
This compound has also been shown to inhibit the enzyme CYP2C9, which is involved in the metabolism of drugs. This inhibition leads to an increase in the levels of drugs in the body, which can lead to an increase in the therapeutic effects of the drugs.
Biochemical and Physiological Effects
This compound has been shown to inhibit the enzyme DHFR, leading to a decrease in the production of thymidylate, an essential component of DNA synthesis. This inhibition of DNA synthesis leads to a decrease in cell proliferation, which can lead to a decrease in the growth of cancer cells.
This compound has also been shown to inhibit the enzyme CYP2C9, leading to an increase in the levels of drugs in the body, which can lead to an increase in the therapeutic effects of the drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide in laboratory experiments is its ability to inhibit the enzymes DHFR and CYP2C9, which can lead to a decrease in the growth of cancer cells and an increase in the therapeutic effects of drugs, respectively.
One limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to cells in vitro, so caution should be taken when using it in laboratory experiments.

Future Directions

Future research on 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide should focus on its potential applications in the development of new therapeutic agents for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, future research should focus on the mechanisms of action of this compound and its potential toxicity. Finally, future research should focus on the potential use of this compound as an inhibitor of other enzymes involved in the metabolism of drugs and other biological processes.

Synthesis Methods

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide can be synthesized by a two-step synthesis method. The first step involves the reaction of 4-fluorophenylsulfonamide with methylthiophene-2-carboxylic acid to form the intermediate 4-fluorophenylmethylthiophene-2-carboxylic acid. This intermediate is then reacted with sodium methoxide in methanol to form this compound.

properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJIHBOUSQHRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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